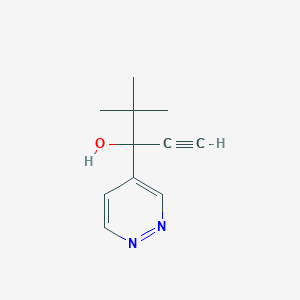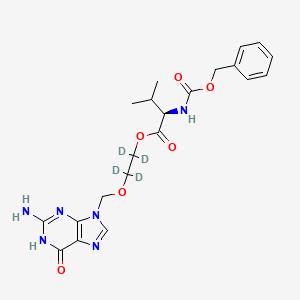
N-Carboxybenzyl D-Valacyclovir-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carboxybenzyl D-Valacyclovir-d4 is a stable isotope-labeled compound used primarily as an internal standard for the quantification of N-Carboxybenzyl D-Valacyclovir. It is a derivative of D-Valacyclovir, which is a prodrug of Acyclovir, a widely used antiviral medication.
Vorbereitungsmethoden
The synthesis of N-Carboxybenzyl D-Valacyclovir-d4 involves several steps, starting from the precursor D-Valacyclovir. The synthetic route typically includes the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to achieve high purity and consistency.
Analyse Chemischer Reaktionen
N-Carboxybenzyl D-Valacyclovir-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Carboxybenzyl D-Valacyclovir-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry for the accurate quantification of N-Carboxybenzyl D-Valacyclovir.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of antiviral drugs.
Medicine: It aids in the development and testing of new antiviral therapies by providing a reliable standard for drug quantification.
Industry: The compound is used in quality control processes to ensure the consistency and purity of pharmaceutical products.
Wirkmechanismus
The mechanism of action of N-Carboxybenzyl D-Valacyclovir-d4 is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The molecular targets and pathways involved are related to the analytical techniques used, such as mass spectrometry, where it helps in the accurate measurement of the target compound.
Vergleich Mit ähnlichen Verbindungen
N-Carboxybenzyl D-Valacyclovir-d4 is unique due to its stable isotope labeling, which provides enhanced accuracy in quantification compared to non-labeled compounds. Similar compounds include:
N-Carboxybenzyl D-Valacyclovir: The non-labeled version used for similar purposes but without the isotope labeling.
D-Valacyclovir: The parent compound used as an antiviral medication.
Acyclovir: The active drug form used to treat viral infections.
These compounds share structural similarities but differ in their specific applications and properties, with this compound being particularly valuable in analytical chemistry for its precision and reliability.
Eigenschaften
Molekularformel |
C21H26N6O6 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m1/s1/i8D2,9D2 |
InChI-Schlüssel |
ZQSUAJRZJTUOEA-LLCOACHCSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


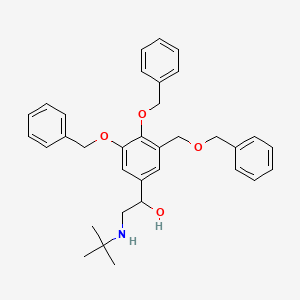
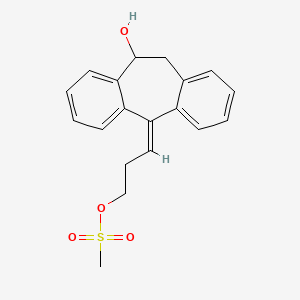
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
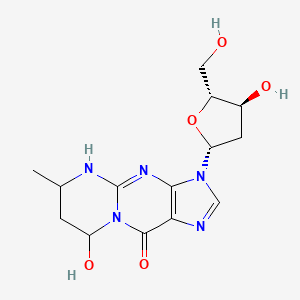
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
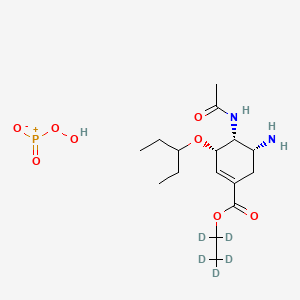
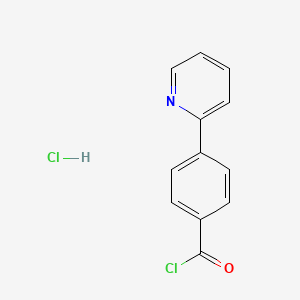
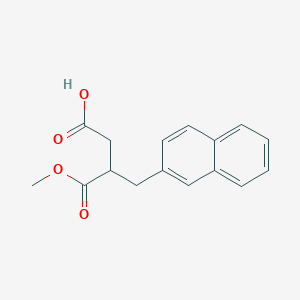
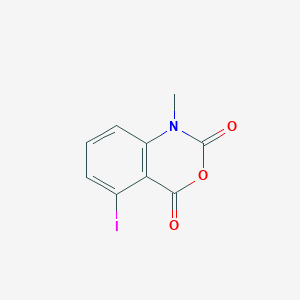
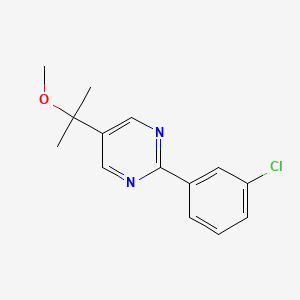

![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
